2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-Trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid;hydrate

Catalog No.
S771679
CAS No.
1192657-83-2
M.F
C26H45NO7
M. Wt
483.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3...

CAS Number

1192657-83-2

Product Name

2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-Trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid;hydrate

IUPAC Name

2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid;hydrate

Molecular Formula

C26H45NO7

Molecular Weight

483.6 g/mol

InChI

InChI=1S/C26H43NO6.H2O/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29;/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33);1H2/t14-,15+,16-,17-,18+,19+,20-,21+,24+,25+,26-;/m1./s1

InChI Key

WDKPRHOCWKLQPK-ZUHYDKSRSA-N

SMILES

CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.O

Canonical SMILES

CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.O

Isomeric SMILES

C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.O

Description

2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-Trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid;hydrate is a bile acid glycine conjugate.

Application in Clinical Testing

Specific Scientific Field: Clinical Laboratory Medicine

Summary of the Application: Glycocholic acid hydrate is used in clinical testing as a part of bile acid assays in human serum . Bile acids, including glycocholic acid, are important signaling molecules and regulatory factors acting on glucose, lipid, and energy metabolism .

Methods of Application or Experimental Procedures: A liquid chromatography–tandem mass spectrometry (LC-MS/MS) method is used for the determination of bile acids, including glycocholic acid . The method involves mixing a small volume of serum with an internal standard working solution and methanol for protein precipitation . After centrifugation, the supernatant is used for LC-MS/MS analysis .

Results or Outcomes: The method has been validated with consistent linearity for individual bile acids, good recovery, low carryover, satisfactory sample stability, and analytical specificity against hemolysis, lipemia, and bilirubinemia . The intra-day and inter-day imprecision values were in the range of 1.53%–10.63% and 3.01%–13.98%, respectively .

Application in Microbiology

Specific Scientific Field: Microbiology

Summary of the Application: Glycocholic acid hydrate has been used in microbiology to assess the invasiveness of Cryptosporidium spp. into cultured cells .

Application in Food Science

Specific Scientific Field: Food Science

Summary of the Application: Glycocholic acid hydrate has been used in food science to investigate the interaction of chitosan and oil-in-water emulsions under conditions simulating the digestive system .

Application in Pharmacology

Specific Scientific Field: Pharmacology

Summary of the Application: Glycocholic acid hydrate has been found to increase intracellular accumulation and cytotoxicity of the anthracycline drug Epirubicin, which is used in chemotherapy .

Application in Oncology

Specific Scientific Field: Oncology

Summary of the Application: Levels of Glycocholic acid are elevated in the bile of patients with cholangiocarcinoma, compared to pancreatic cancer and benign biliary diseases . Serum concentrations of the metabolite are raised in patients with hepatocellular carcinoma as opposed to healthy individuals .

Application in Nutrition

Specific Scientific Field: Nutrition

Summary of the Application: Glycholic acid is used as an additional component in water-soluble and fat-soluble vitamin formulations, included in total parenteral nutrition . Its addition helps form a vitamin formulation that aids in the combination of many vitamins into one supplement .

Application in Lipid Research

Specific Scientific Field: Lipid Research

Summary of the Application: Glycocholic Acid is a crystalline bile acid (BA), found as a sodium salt in the bile of mammals . The metabolite is a conjugate of cholic acid, and its anions are called glycocholates . Cholic acid is one of the two major BAs, together with chenodeoxycholic acid . They are the two most important human BAs, occurring at roughly equal concentrations in humans .

Application in Digestive System Research

Specific Scientific Field: Digestive System Research

Summary of the Application: Glycocholic acid hydrate has been the subject of studies to evaluate the invasiveness of Cryptosporidium spp. into cultured cells , and to assess the interaction between chitosan and oil-in-water emulsions under conditions simulating the digestive system .

Application in Metabolic Pathways Research

Specific Scientific Field: Metabolic Pathways Research

Summary of the Application: Separate studies prove that Glycocholic Acid at a concentration of 1.6μmol/ml limits the expression of the gene that encodes farnesoid X receptor and increases genes encoding BA receptors such as TGR5 and S1PR2 which contribute to the normal flow of different metabolic pathways .

Application in Chemotherapy Research

Specific Scientific Field: Chemotherapy Research

Summary of the Application: Glycocholic Acid has also been found to increase intracellular accumulation and cytotoxicity of anthracycline drug Epirubicin, used in chemotherapy .

  • This compound is most likely a derivative of cholic acid (also known as 3α,7α,12α-trihydroxy-5β-cholan-24-oic acid) [].
  • Cholic acid is a primary bile acid, a biological molecule produced by the liver and stored in the gallbladder. Bile acids aid in digestion by emulsifying fats, allowing for their absorption in the intestine [].
  • The modifications to the cholic acid structure likely introduce new functional groups, potentially altering its properties and function.

Molecular Structure Analysis

  • The core structure is likely a steroid skeleton similar to cholic acid, with four fused rings and several methyl groups [].
  • The specific details of the modifications (e.g., additional functional groups, their positions) are unclear without the full chemical structure or a reference number (CAS number, PubChem ID).

Chemical Reactions Analysis

  • Information on specific synthesis or reactions involving this compound is currently unavailable.
  • However, standard organic chemistry reactions could be applicable depending on the functional groups present.

Physical And Chemical Properties Analysis

  • Data on physical and chemical properties (melting point, boiling point, solubility) is not available without further information about the specific modifications.
  • Due to the lack of details on the modifications, a specific mechanism of action cannot be determined.
  • However, depending on the modifications, the compound could interact with biological targets differently compared to cholic acid.
  • Similar to the above sections, specific safety information is unavailable.
  • However, cholic acid itself is generally considered safe but can cause gastrointestinal side effects at high doses.

Future Research Directions

  • If a reference number (CAS number, PubChem ID) or a more concise name for this compound is available, further information on its properties, synthesis, and potential applications might be found in scientific databases.

Dates

Modify: 2023-08-15

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